molecular formula C7H10FN3 B2584995 N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine CAS No. 203303-20-2

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B2584995
CAS No.: 203303-20-2
M. Wt: 155.176
InChI Key: UYPYFBDSJJUBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is a chemical compound with the CAS Number: 2172547-06-5 . It has a molecular weight of 228.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Green Synthesis of Corrosion Inhibitors

Researchers have developed a new corrosion inhibitor, synthesized from biomass platform molecules, demonstrating good anti-corrosion performance for carbon steel in acidic medium. The inhibitor shows over 90% efficiency at low concentrations and adheres to the Langmuir adsorption isotherm. This green chemistry approach emphasizes sustainability and environmental friendliness in corrosion inhibition methods (Chen et al., 2021).

Nitric Oxide Sensors

Copper(II) complexes with N-donor ligands have been found to reduce from Cu(II) to Cu(I) upon reaction with nitric oxide (NO) in various solvents, indicating their potential use as NO sensors. The study highlights the significant quenching of fluorescence intensity on complexation, which is restored in the presence of NO, suggesting an effective mechanism for NO detection (Kumar et al., 2013).

DNA Binding and Cleavage Studies

A series of copper (II) complexes have been synthesized and characterized for their ability to bind and cleave DNA. The complexes show promise in the study of DNA interactions, providing insights into the mechanisms of DNA binding and the potential for therapeutic applications (Sundaravadivel et al., 2013).

Corrosion Inhibition Mechanism Study

The effectiveness of three amine derivatives as corrosion inhibitors on the carbon steel surface in adverse media has been explored through density functional theory (DFT) and molecular dynamics (MD) simulations. These studies provide a deeper understanding of the adsorption behavior and mechanism of corrosion inhibition, which is crucial for developing more efficient corrosion inhibitors (Saha et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c8-6-2-1-3-7(11-6)10-5-4-9/h1-3H,4-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYFBDSJJUBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-20-2
Record name N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.